1-(tert-butylamino)-4-methylpentan-2-ol;hydrochloride
Description
1-(tert-butylamino)-4-methylpentan-2-ol;hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a tert-butylamino group and a methylpentan-2-ol moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
1-(tert-butylamino)-4-methylpentan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO.ClH/c1-8(2)6-9(12)7-11-10(3,4)5;/h8-9,11-12H,6-7H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRZYKVTQVKZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC(C)(C)C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(tert-butylamino)-4-methylpentan-2-ol;hydrochloride typically involves the reaction of tert-butylamine with 4-methylpentan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(tert-butylamino)-4-methylpentan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The tert-butylamino group can undergo substitution reactions with various reagents to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1-(tert-butylamino)-4-methylpentan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a bronchodilator and its effects on the central nervous system.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(tert-butylamino)-4-methylpentan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as a beta-adrenergic agonist, binding to beta-adrenergic receptors and triggering a cascade of intracellular events that lead to its physiological effects. This interaction can result in bronchodilation, increased heart rate, and other systemic effects .
Comparison with Similar Compounds
1-(tert-butylamino)-4-methylpentan-2-ol;hydrochloride can be compared with other similar compounds such as:
Timolol: A non-selective beta-adrenergic blocker used in the treatment of glaucoma and hypertension.
Bitolterol: A beta-2 adrenergic agonist used to treat bronchospasms in asthma and COPD.
Salbutamol: A selective beta-2 adrenergic agonist used as a bronchodilator in the treatment of asthma. These compounds share similar structural features and pharmacological activities but differ in their specific applications and mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
